Imidapril

Descripción

Imidapril has been investigated for the treatment of Kidney, Polycystic, Autosomal Dominant.

Imidapril is an angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, imidapril is converted by hydrolysis in the liver into its active form imidaprilat. Imidaprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Imidaprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.

IMIDAPRIL is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1993 and is indicated for cardiovascular disease and has 2 investigational indications.

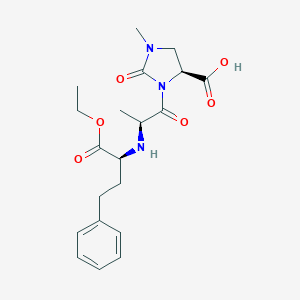

structure given in first source

See also: Imidaprilat (has active moiety); Imidapril Hydrochloride (has salt form).

Structure

3D Structure

Propiedades

IUPAC Name |

(4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O6/c1-4-29-19(27)15(11-10-14-8-6-5-7-9-14)21-13(2)17(24)23-16(18(25)26)12-22(3)20(23)28/h5-9,13,15-16,21H,4,10-12H2,1-3H3,(H,25,26)/t13-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZWOWYOHUKJIG-BPUTZDHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CN(C2=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](CN(C2=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048242 | |

| Record name | Imidapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89371-37-9 | |

| Record name | Imidapril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89371-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidapril [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089371379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imidapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMIDAPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW7H1TJS22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Imidapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041907 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Chemical Properties of Imidapril

Introduction

Imidapril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used in the management of essential hypertension and chronic heart failure.[1][2] As a prodrug, Imidapril is metabolically hydrolyzed in the liver to its active diacid metabolite, Imidaprilat.[3] Imidaprilat competitively inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in blood pressure.[3][4] This document provides a detailed overview of the chemical properties of Imidapril, its synthesis, and its mechanism of action.

Chemical Properties of Imidapril and Imidapril Hydrochloride

Imidapril is a dipeptide derivative belonging to the class of imidazolidines.[2][3] It is characterized by its complex stereochemistry and its formulation as a hydrochloride salt to improve stability and solubility.

Table 1: Quantitative Chemical and Physical Properties

| Property | Value (Imidapril) | Value (Imidapril HCl) | Source |

| Molecular Formula | C₂₀H₂₇N₃O₆ | C₂₀H₂₈ClN₃O₆ | [3][5] |

| Molecular Weight | 405.44 g/mol | 441.91 g/mol | [3][6] |

| CAS Number | 89371-37-9 | 89396-94-1 | [3][5] |

| Melting Point | 195-197°C | N/A | [7] |

| pKa (Strongest Acidic) | 3.49 | 3.49 | [8][9] |

| pKa (Strongest Basic) | 5.22 | 5.22 | [8][9] |

| Water Solubility | N/A | 0.447 mg/mL | [8][9] |

| DMSO Solubility | N/A | ≥ 16.5 mg/mL[4], 88 mg/mL[6] | [4][6] |

| Ethanol Solubility | N/A | ~0.25 mg/mL[10], 29 mg/mL[6] | [6][10] |

| logP | -0.7 | -0.23 | [3][8] |

| Polar Surface Area | 116.25 Ų | 116.25 Ų | [8][9] |

IUPAC Name: (4S)-3-{(2S)-2-[((2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}-1-methyl-2-oxoimidazolidine-4-carboxylic acid.[1] Its hydrochloride salt is also referred to as TA-6366.[4][10]

Stability: Imidapril hydrochloride has been noted to have stability issues, particularly when prepared using certain methods.[11] Under conditions of high temperature (373 K) and low humidity, it can degrade via dehydration and intramolecular cyclization to form a diketopiperazine derivative.[12] A more stable form can be produced by altering the final de-esterification and salt formation steps in the synthesis.[11][13]

Synthesis of Imidapril Hydrochloride

The synthesis of Imidapril has been approached through various routes, often involving the coupling of key chiral intermediates.[14] A common strategy involves the coupling of an activated N-((S)-1-ethoxycarbonyl-3-phenylpropyl)-L-alanine derivative with a protected (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid ester, followed by deprotection.[14]

One described method focuses on an improved final step to enhance the stability of the resulting hydrochloride salt.[11][13] This involves the de-esterification of a tertiary butyl-protected intermediate using sulfuric acid in 1,4-dioxane, followed by the formation of the hydrochloride salt.[11][13]

Experimental Protocol: De-esterification and Salt Formation

This protocol is adapted from a published methodology for producing a stable form of Imidapril hydrochloride from its t-butyl ester precursor.[11][15]

Objective: To hydrolyze the tertiary butyl ester of the Imidapril precursor and form the stable hydrochloride salt.

Starting Material: (S)-3-(N-((S)-1-Ethoxycarbonyl-3-phenylpropyl)-L-alanyl)-tertiary butyl(1-methyl-2-oxoimidazoline)-4-carboxylic acid ester.

Reagents and Solvents:

-

1,4-Dioxane

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Isopropyl Alcohol (IPA)

-

Hydrogen Chloride (HCl) in Isopropyl Alcohol

-

Sodium Bicarbonate (for workup)

Procedure:

-

De-esterification:

-

Dissolve the starting t-butyl ester intermediate in 1,4-dioxane.

-

To this solution, slowly add a solution of concentrated sulfuric acid in 1,4-dioxane at room temperature.

-

Stir the reaction mixture for 2-3 hours at room temperature, monitoring the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).

-

The workup for this step involves neutralization with a base like sodium bicarbonate to manage the environmentally hazardous sulfur trioxide gas that may be generated.[15]

-

-

Hydrochloride Salt Formation:

-

Following the successful de-esterification, the resulting free acid of Imidapril is isolated.

-

The isolated product is then dissolved in isopropyl alcohol.

-

A solution of hydrogen chloride in isopropyl alcohol is added to the mixture to precipitate the Imidapril hydrochloride salt.

-

The reaction mass is cooled to 0-5°C to ensure complete precipitation.

-

The precipitated white solid is filtered, washed with chilled isopropyl alcohol, and dried to afford the final Imidapril hydrochloride product.[15]

-

This method is reported to yield a more stable product compared to methods using dry HCl gas in 1,4-dioxane for the de-alkylation step.[11][13]

Caption: A simplified workflow for the final steps of Imidapril synthesis.

Mechanism of Action: Inhibition of the RAAS Pathway

Imidapril itself is a prodrug that is inactive.[3] After oral administration, it is absorbed and hydrolyzed by hepatic carboxylesterases into its active metabolite, Imidaprilat.[3][10] Imidaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[6][16]

ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance. ACE converts the inactive decapeptide Angiotensin I into the potent vasoconstrictor Angiotensin II. Angiotensin II causes blood vessels to constrict, leading to an increase in blood pressure. It also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention, further increasing blood volume and pressure.[3][4]

By inhibiting ACE, Imidaprilat blocks the formation of Angiotensin II.[4] This leads to:

-

Vasodilation: Reduced levels of Angiotensin II cause the relaxation of blood vessels, decreasing total peripheral resistance.[16]

-

Reduced Aldosterone Secretion: Lower Angiotensin II levels lead to decreased aldosterone secretion, promoting the excretion of sodium and water, which reduces blood volume.[3][4]

The overall effect is a reduction in systemic blood pressure.[16]

Caption: The RAAS pathway and the inhibitory action of Imidaprilat on ACE.

References

- 1. Imidapril - Wikipedia [en.wikipedia.org]

- 2. Imidapril CAS#: 89371-37-9 [m.chemicalbook.com]

- 3. Imidapril | C20H27N3O6 | CID 5464343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. Imidapril Hydrochloride | C20H28ClN3O6 | CID 5485193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Imidapril CAS#: 89371-37-9 [amp.chemicalbook.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. primescholars.com [primescholars.com]

- 12. Is there any association between imidapril hydrochloride stability profile under dry air conditions and cancer initiation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PPT - Synthesis of Stable Imidapril Hydrochloride PowerPoint Presentation - ID:8008854 [slideserve.com]

- 14. WO2007029267A1 - Process for industrially viable preparation of imidapril hydrochloride - Google Patents [patents.google.com]

- 15. primescholars.com [primescholars.com]

- 16. medchemexpress.com [medchemexpress.com]

Imidapril's Binding Affinity to Angiotensin-Converting Enzyme: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of Imidapril and its active metabolite, Imidaprilat, to the angiotensin-converting enzyme (ACE). This document provides quantitative binding data, detailed experimental methodologies for assessing ACE inhibition, and visualizations of the relevant biological pathways and experimental workflows.

Core Concepts: Imidapril and ACE Inhibition

Imidapril is an orally administered prodrug that undergoes in vivo hydrolysis to its active diacid metabolite, Imidaprilat.[1] Imidaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1] ACE is a zinc-dependent metalloproteinase that catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II.[2][3] By competitively binding to the active site of ACE, Imidaprilat prevents this conversion, leading to vasodilation and a reduction in blood pressure.[1][4]

Quantitative Binding Affinity Data

The inhibitory potency of Imidapril and its active metabolite, Imidaprilat, against angiotensin-converting enzyme (ACE) has been quantified using various in vitro assays. The most common metric for quantifying the efficacy of an enzyme inhibitor is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

A key study has reported a specific IC50 value for Imidapril hydrochloride. For comparative purposes, the inhibition constant (Ki) values for other well-established ACE inhibitors are also presented. The Ki value is a more direct measure of binding affinity, representing the dissociation constant of the enzyme-inhibitor complex.

| Compound | Parameter | Value | Enzyme Source | Notes |

| Imidapril HCl | IC50 | 2.6 nM | Not Specified | Represents the prodrug form.[5][6] |

| Captopril | Ki | 1.4 nM | sACE | A sulfhydryl-containing ACE inhibitor.[2][3] |

| Lisinopril | Ki | 0.39 nM | Not Specified | A dicarboxylate-containing ACE inhibitor.[2] |

Note: Lower IC50 and Ki values indicate higher binding affinity and greater inhibitory potency. The data presented here are compiled from various sources and experimental conditions may differ.

Experimental Protocols for ACE Inhibition Assay

Determining the binding affinity of a compound like Imidaprilat to ACE involves a series of well-defined experimental steps. The following protocol outlines a common spectrophotometric method used to measure ACE inhibition.

Principle

This assay is based on the ability of ACE to cleave a synthetic substrate, such as hippuryl-histidyl-leucine (HHL), to produce hippuric acid and a dipeptide. The amount of hippuric acid produced is quantified by spectrophotometry, and the inhibitory effect of the test compound is determined by measuring the reduction in hippuric acid formation.[7][8][9]

Reagents and Materials

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-Histidyl-Leucine (HHL) as substrate

-

Imidaprilat (or other test inhibitors)

-

Borate buffer (pH 8.3)

-

1 M HCl

-

Ethyl acetate

-

Deionized water

Assay Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of ACE in deionized water.

-

Prepare a stock solution of HHL in borate buffer.

-

Prepare a series of dilutions of Imidaprilat in deionized water.

-

-

Enzyme Inhibition Reaction:

-

In a microcentrifuge tube, pre-incubate a small volume of the ACE solution with varying concentrations of Imidaprilat (or a control buffer) for a specified time (e.g., 10 minutes) at 37°C.[8]

-

Initiate the enzymatic reaction by adding the HHL substrate to the mixture.

-

Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.[8]

-

-

Termination of Reaction:

-

Stop the reaction by adding a solution of 1 M HCl.

-

-

Extraction of Hippuric Acid:

-

Add ethyl acetate to the reaction mixture to extract the hippuric acid.

-

Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous layers.

-

-

Quantification:

-

Carefully transfer the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness using a vacuum concentrator or a stream of nitrogen.

-

Reconstitute the dried hippuric acid in deionized water or a suitable buffer.

-

Measure the absorbance of the reconstituted solution at a specific wavelength (e.g., 228 nm) using a UV-Vis spectrophotometer.[8]

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each concentration of Imidaprilat using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Visualizations

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)

The following diagram illustrates the Renin-Angiotensin-Aldosterone System and highlights the point of inhibition by Imidaprilat.

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Imidaprilat on ACE.

Experimental Workflow: ACE Inhibition Assay

This diagram outlines the logical flow of a typical in vitro ACE inhibition assay.

Caption: A generalized workflow for determining the IC50 of an ACE inhibitor in vitro.

References

- 1. High-affinity binding of the converting enzyme inhibitor, ramiprilat, to isolated human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What is the mechanism of Imidapril Hydrochloride? [synapse.patsnap.com]

- 6. ACE-inhibitory activity assay: IC50 [protocols.io]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Preclinical Evidence for Imidapril's Antihypertensive Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence supporting the antihypertensive effects of Imidapril. Imidapril is a prodrug that is converted in the liver to its active metabolite, imidaprilat, a potent angiotensin-converting enzyme (ACE) inhibitor.[1][2][3] This document summarizes key quantitative data from various animal studies, details the experimental protocols used, and illustrates the underlying signaling pathways.

Core Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Imidapril's primary mechanism of action is the inhibition of the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[4][5] By inhibiting ACE, imidaprilat prevents the conversion of angiotensin I to angiotensin II.[1][4] This leads to a cascade of effects that collectively lower blood pressure:

-

Vasodilation: Reduced levels of angiotensin II, a potent vasoconstrictor, result in the relaxation of vascular smooth muscle and a decrease in total peripheral resistance.[1][6][7]

-

Reduced Aldosterone Secretion: The decrease in angiotensin II also leads to reduced aldosterone secretion from the adrenal cortex. This promotes the excretion of sodium and water, thereby reducing blood volume.[1][4]

-

Bradykinin Potentiation: ACE is also responsible for the degradation of bradykinin, a vasodilator. Inhibition of ACE leads to increased bradykinin levels, further contributing to vasodilation.[7]

The following diagram illustrates the central role of Imidapril in the RAAS pathway.

Caption: Imidapril's role in the Renin-Angiotensin-Aldosterone System.

Quantitative Preclinical Data

The antihypertensive efficacy of Imidapril has been demonstrated in various preclinical models. The following tables summarize the key quantitative findings from these studies.

Table 1: Antihypertensive Effects of Imidapril in Spontaneously Hypertensive Rats (SHRs)

| Dose | Administration Route | Duration | Systolic Blood Pressure (SBP) Reduction | Plasma ACE Inhibition | Reference |

| 9 µ g/rat/day | Subcutaneous Infusion | 4 weeks | Significant reduction | Potent inhibition | [8] |

| 30 µ g/rat/day | Subcutaneous Infusion | 4 weeks | Significant reduction | Potent inhibition | [8] |

| 90 µ g/rat/day | Subcutaneous Infusion | 4 weeks | Significant reduction | Potent inhibition | [8] |

| 300 µ g/rat/day | Subcutaneous Infusion | 4 weeks | Significant reduction | Potent inhibition | [8] |

| 2 mg/kg | Oral | Single Dose | Significant reduction at 24 hr | Remarkable inhibition within 6 hr | [9] |

| 2 mg/kg/day | Oral | 30 days | Sustained reduction | Greater inhibition in serum, aorta, and lung | [9] |

| 5 mg/kg | Oral | 1 hour pre-thrombosis | Lowered to the same degree as candesartan | Significant reduction in serum and aortic ACE | [10] |

| 0.5 - 5 mg/kg/day | Oral | - | Dose-dependent prevention of stroke | Stronger inhibition in aorta than enalapril | [11] |

Table 2: Effects of Imidapril on Myocardial and Vascular Remodeling

| Animal Model | Dose | Duration | Key Findings | Reference |

| Dahl Salt-Sensitive Hypertensive Rats | 1 mg/kg/day | 7 weeks | Ameliorated increased LV end-diastolic diameter and reduced fractional shortening. Improved wall-to-lumen ratio, perivascular fibrosis, and myocardial fibrosis. | [12][13] |

| L-NAME-Induced Hypertensive Rats | 1 mg/kg/day | 4 weeks | Improved wall-to-lumen ratio, perivascular fibrosis, and myocardial fibrosis. | [14] |

| Broiler Chickens (Low Temp Induced Pulmonary Hypertension) | 3 mg/kg/day | 30 days | Inhibited right ventricular remodeling. | [15][16] |

| Dahl Salt-Sensitive Hypertensive Rats | 1 mg/kg/day | 7 weeks | Decreased upregulated preproET-1, ETA receptor, and ACE mRNA expression in the left ventricle. | [17][18] |

Table 3: Pharmacokinetic Parameters of Imidapril and Imidaprilat

| Species | Parameter | Imidapril | Imidaprilat | Reference |

| Human | Tmax (hours) | 2.0 | 9.3 | [2] |

| Human | t1/2 (hours) | 1.7 | 14.8 | [2] |

| Rat, Dog, Monkey | Metabolism | Hydrolysis to Imidaprilat | - | [19][20] |

Detailed Experimental Protocols

The following sections provide an overview of the methodologies employed in key preclinical studies of Imidapril.

Animal Models and Drug Administration

-

Spontaneously Hypertensive Rats (SHRs): A widely used genetic model of hypertension. Imidapril was administered orally via gavage or in drinking water, and also via subcutaneous infusion using osmotic pumps.[8][9][11][21]

-

Dahl Salt-Sensitive (DS) Hypertensive Rats: A model of salt-sensitive hypertension and heart failure. Rats were fed a high-salt diet to induce hypertension and subsequently treated with imidapril.[12][13]

-

Nω-nitro-L-arginine methyl ester (L-NAME)-Induced Hypertensive Rats: A model where hypertension is induced by inhibiting nitric oxide synthase. Imidapril was administered in drinking water.[14]

-

Zucker Fatty Rats: A model of obesity and insulin resistance. Imidapril was administered orally or intraduodenally.[6]

The following diagram illustrates a general experimental workflow for evaluating antihypertensive agents in preclinical models.

Caption: A generalized experimental workflow for preclinical studies.

Measurement of Blood Pressure and ACE Activity

-

Blood Pressure: Systolic blood pressure was commonly measured in conscious rats using the tail-cuff method.[8][21] In some studies, mean arterial pressure was also assessed.[22]

-

ACE Activity: Plasma and tissue ACE activity were determined using various methods, including radioimmunoassay and spectrophotometric assays based on the cleavage of a synthetic substrate.[9][23][24][25]

Histological and Molecular Analyses

-

Myocardial Remodeling: Cardiac tissues were examined histologically to assess parameters such as wall-to-lumen ratio, perivascular fibrosis, and myocardial fibrosis.[12][14][17][18]

-

Gene Expression: The expression of relevant genes such as those for endothelial nitric oxide synthase (eNOS), inducible nitric oxide synthase (iNOS), ACE, and endothelin-1 (ET-1) were quantified using techniques like real-time PCR.[12][14][15][17][18]

Signaling Pathways Beyond RAAS

Preclinical studies suggest that Imidapril's beneficial cardiovascular effects may extend beyond simple RAAS inhibition.

-

Nitric Oxide Synthase (NOS) Pathway: In Dahl salt-sensitive and L-NAME-induced hypertensive rats, imidapril treatment was shown to increase the expression of eNOS and decrease the expression of iNOS in the left ventricle. This suggests a role in improving endothelial function and reducing oxidative stress.[12][13][14]

-

Endothelin System: In Dahl salt-sensitive rats with heart failure, imidapril treatment significantly suppressed the increased expression of preproendothelin-1 (the precursor to ET-1) and the endothelin A receptor in the left ventricle, indicating an interaction between the renin-angiotensin and endothelin systems.[17][18]

-

Insulin Signaling Pathway: In Zucker fatty rats, imidapril improved insulin sensitivity, which was associated with enhanced insulin receptor substrate (IRS)-1 tyrosine phosphorylation and PI 3-kinase activity in muscle.[6]

The diagram below illustrates the interplay between the RAAS and other signaling pathways affected by Imidapril.

Caption: Interconnected signaling pathways influenced by Imidapril.

Conclusion

The preclinical data robustly support the antihypertensive efficacy of Imidapril. Its primary mechanism of action through ACE inhibition is well-established, leading to vasodilation and reduced blood volume. Furthermore, evidence suggests that Imidapril exerts beneficial effects on cardiac and vascular remodeling, and modulates other key signaling pathways involved in cardiovascular and metabolic health. These findings provide a strong foundation for the clinical use of Imidapril in the management of hypertension and related cardiovascular conditions.

References

- 1. Imidapril | C20H27N3O6 | CID 5464343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Protection of the cardiovascular system by imidapril, a versatile angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Imidapril: a review of its use in essential hypertension, Type 1 diabetic nephropathy and chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Imidapril Hydrochloride? [synapse.patsnap.com]

- 5. What is Imidapril Hydrochloride used for? [synapse.patsnap.com]

- 6. Imidapril, an angiotensin-converting enzyme inhibitor, improves insulin sensitivity by enhancing signal transduction via insulin receptor substrate proteins and improving vascular resistance in the Zucker fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the new angiotensin-I-converting enzyme inhibitor imidapril on the responses of isolated vascular preparations to various agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Steady-state pharmacokinetics and pharmacodynamics of imidaprilat, an active metabolite of imidapril, a new angiotensin-converting enzyme inhibitor in spontaneously hypertensive rats [pubmed.ncbi.nlm.nih.gov]

- 9. [Studies on angiotensin I converting enzyme (ACE): inhibitory effect of imidapril, a novel ACE inhibitor (II). Inhibition of various tissue ACEs ex vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Imidapril, an angiotensin-converting enzyme inhibitor, inhibits thrombosis via reduction in aortic plasminogen activator inhibitor type-1 levels in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prophylactic effect of imidapril on stroke in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Effects of imidapril on NOS expression and myocardial remodelling in failing heart of Dahl salt-sensitive hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of imidapril on myocardial remodeling in L-NAME-induced hypertensive rats is associated with gene expression of NOS and ACE mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Imidapril inhibits right ventricular remodeling induced by low ambient temperature in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Imidapril provides a protective effect on pulmonary hypertension induced by low ambient temperature in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Metabolic fate of the new angiotensin-converting enzyme inhibitor imidapril in animals. 6th communication: interspecies comparison of pharmacokinetics and excretion of imidapril metabolites in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Metabolic fate of the new angiotensin-converting enzyme inhibitor imidapril in animals. 5th communication: isolation and identification of metabolites of imidapril in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacokinetic and pharmacodynamic study of imidaprilat, an active metabolite of imidapril, a new angiotensin-converting enzyme inhibitor, in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubcompare.ai [pubcompare.ai]

- 24. Frontiers | A novel angiotensin-I-converting enzyme inhibitory peptide from oyster: Simulated gastro-intestinal digestion, molecular docking, inhibition kinetics and antihypertensive effects in rats [frontiersin.org]

- 25. etflin.com [etflin.com]

Introduction to the Renin-Angiotensin-Aldosterone System (RAAS)

An In-Depth Technical Guide to Imidapril's Effect on the Renin-Angiotensin-Aldosterone System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of imidapril, a long-acting angiotensin-converting enzyme (ACE) inhibitor, and its quantitative impact on the renin-angiotensin-aldosterone system (RAAS). It includes detailed experimental protocols and data presented for scientific evaluation.

The renin-angiotensin-aldosterone system is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1] It is initiated by the release of renin from the kidneys in response to decreased arterial blood pressure or reduced sodium delivery to the distal tubules.[1] Renin cleaves angiotensinogen to form the inactive decapeptide, angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I into the highly potent octapeptide, angiotensin II (Ang II).[1][2] Ang II exerts several effects to increase blood pressure, including systemic vasoconstriction and stimulation of aldosterone secretion from the adrenal cortex, which promotes sodium and water retention by the kidneys.[1][3] Chronic activation of the RAAS is implicated in the pathophysiology of hypertension, heart failure, and chronic kidney disease.[4]

Imidapril is an ACE inhibitor used in the treatment of hypertension and chronic heart failure.[5] It is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, imidaprilat.[5][6] This guide details the profound effects of imidapril on the components of the RAAS.

Mechanism of Action of Imidapril

Imidaprilat, the active metabolite of imidapril, is a potent, competitive inhibitor of ACE.[6] By binding to and inhibiting the enzyme, imidaprilat blocks the conversion of angiotensin I to angiotensin II.[2][3][6] This primary action initiates a cascade of downstream effects that define the drug's therapeutic profile. The reduction in Ang II levels leads to:

-

Vasodilation: Decreased Ang II-mediated vasoconstriction results in the relaxation of vascular smooth muscle, a reduction in total peripheral resistance, and consequently, a lowering of blood pressure.[2][6]

-

Reduced Aldosterone Secretion: Ang II is a primary stimulant for aldosterone synthesis and release.[3] By lowering Ang II levels, imidapril reduces aldosterone secretion, which decreases sodium and water retention and contributes to the antihypertensive effect.[1][3]

-

Increased Plasma Renin Activity: The reduction of Ang II interrupts the negative feedback loop that Ang II normally exerts on renin secretion.[7] This leads to a compensatory increase in plasma renin activity (PRA).[7][8][9]

The following diagram illustrates the RAAS cascade and the specific point of inhibition by imidaprilat.

References

- 1. What is the mechanism of Imidapril Hydrochloride? [synapse.patsnap.com]

- 2. Imidapril, an angiotensin-converting enzyme inhibitor, improves insulin sensitivity by enhancing signal transduction via insulin receptor substrate proteins and improving vascular resistance in the Zucker fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of imidapril treatment on aquaporin-2 expression in the kidneys and excretion in the urine of hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The renin‐angiotensin‐aldosterone system and its suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imidapril - Wikipedia [en.wikipedia.org]

- 6. Imidapril | C20H27N3O6 | CID 5464343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Frontiers | The Effect of Antihypertensive Medications on Testing for Primary Aldosteronism [frontiersin.org]

- 9. Effect of enalapril on renin, angiotensin converting enzyme activity, aldosterone and prostaglandins in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Dissolution of Imidapril for In Vivo Experiments

Application Note

This document provides a comprehensive protocol for the dissolution of Imidapril hydrochloride for in vivo experimental use, targeting researchers, scientists, and drug development professionals. Imidapril is an angiotensin-converting enzyme (ACE) inhibitor, and its hydrochloride salt is the common form used in research. The choice of an appropriate solvent and vehicle is critical for ensuring accurate dosing and obtaining reliable experimental results. This protocol outlines methods for preparing Imidapril solutions and suspensions, with a focus on oral gavage, a common administration route in preclinical studies.

Imidapril hydrochloride is slightly soluble in water, necessitating the use of co-solvents or suspending agents for achieving desired concentrations for in vivo studies. The stability of Imidapril in aqueous solutions is limited, and it is susceptible to degradation under alkaline conditions. Therefore, freshly prepared solutions or suspensions are highly recommended for daily dosing.

This protocol provides two primary methods for preparing Imidapril formulations for oral administration: a solution using a co-solvent system and a suspension using carboxymethyl cellulose sodium (CMC-Na), a widely used and well-tolerated suspending agent in rodent studies.[1][2][3] The selection of the appropriate method will depend on the required dose, the experimental design, and the specific needs of the animal model.

Quantitative Data: Solubility of Imidapril Hydrochloride

The solubility of Imidapril hydrochloride in various solvents is a key factor in determining the appropriate dissolution method. The following table summarizes the approximate solubility data gathered from multiple sources.

| Solvent | Solubility (mg/mL) | Notes |

| Dimethyl sulfoxide (DMSO) | ~25[1] - 88 | A stock solution can be prepared and then diluted. Use fresh, moisture-free DMSO. |

| Ethanol | ~0.25[1] - 29 | Lower solubility compared to DMSO. |

| Dimethylformamide (DMF) | ~15[1] | |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~1[1] | Suitable for lower concentration aqueous solutions. |

| Water | ≥5, ~54 (with sonication) | Slightly soluble, solubility can be increased with sonication. |

| 0.5% Carboxymethyl cellulose sodium (CMC-Na) | ≥5 | Forms a homogeneous suspension suitable for oral gavage. |

Experimental Protocols

Protocol 1: Preparation of Imidapril Hydrochloride Solution for Oral Gavage

This protocol is suitable for studies where a true solution is preferred and the required dose can be achieved within the solubility limits.

Materials:

-

Imidapril hydrochloride powder

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Sterile isotonic saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile conical tubes (15 mL and 50 mL)

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Calculate the required amount of Imidapril hydrochloride: Based on the desired dose (e.g., 1-5 mg/kg) and the number and weight of the animals, calculate the total amount of Imidapril hydrochloride needed.[4]

-

Prepare a stock solution in DMSO:

-

Accurately weigh the calculated amount of Imidapril hydrochloride powder and place it in a sterile conical tube.

-

Add a small volume of DMSO to dissolve the powder completely. For example, to prepare a 25 mg/mL stock solution, add 1 mL of DMSO for every 25 mg of Imidapril hydrochloride.

-

Vortex the tube until the powder is fully dissolved.

-

-

Prepare the final dosing solution:

-

Calculate the volume of the DMSO stock solution needed to achieve the final desired concentration in the dosing vehicle (saline or PBS).

-

Important: The final concentration of DMSO in the dosing solution should be kept to a minimum (ideally less than 5%, and as low as possible) to avoid potential toxicity.

-

In a separate sterile conical tube, add the required volume of sterile isotonic saline or PBS.

-

While vortexing the saline/PBS, slowly add the calculated volume of the Imidapril-DMSO stock solution.

-

Continue vortexing for another 1-2 minutes to ensure a homogeneous solution.

-

-

Final Volume and Administration:

-

Adjust the final volume with saline or PBS to achieve the desired concentration for oral gavage. The typical administration volume for rats is 1-5 mL/kg.

-

Prepare the solution fresh daily. Do not store aqueous solutions of Imidapril for more than one day.[1]

-

Protocol 2: Preparation of Imidapril Hydrochloride Suspension in Carboxymethyl Cellulose Sodium (CMC-Na) for Oral Gavage

This protocol is recommended for higher doses of Imidapril or when a suspension is the preferred formulation. CMC-Na acts as a suspending agent to ensure uniform distribution of the drug.[1][2][3]

Materials:

-

Imidapril hydrochloride powder

-

Carboxymethyl cellulose sodium (CMC-Na), low viscosity

-

Sterile purified water

-

Sterile conical tubes (50 mL)

-

Magnetic stirrer and stir bar

-

Homogenizer (optional, for finer suspension)

-

Analytical balance

-

Calibrated pipettes and sterile tips

Procedure:

-

Prepare the 0.5% (w/v) CMC-Na vehicle:

-

Weigh 0.5 g of CMC-Na powder.

-

In a beaker with a magnetic stir bar, add 100 mL of sterile purified water.

-

Slowly sprinkle the CMC-Na powder onto the surface of the water while stirring continuously to prevent clumping.

-

Continue stirring until the CMC-Na is completely dissolved and the solution is clear and viscous. This may take several hours. Gentle heating can aid dissolution, but the solution must be cooled to room temperature before adding the drug.

-

-

Prepare the Imidapril suspension:

-

Calculate the total amount of Imidapril hydrochloride needed for the study.

-

Accurately weigh the Imidapril hydrochloride powder.

-

In a sterile conical tube, add the weighed Imidapril hydrochloride.

-

Add a small volume of the prepared 0.5% CMC-Na vehicle to the powder to form a paste.

-

Gradually add the remaining volume of the 0.5% CMC-Na vehicle while continuously mixing (vortexing or stirring) to achieve the final desired concentration.

-

For a more uniform and stable suspension, homogenization can be performed.

-

-

Administration:

-

Stir the suspension well before each administration to ensure a homogenous dose.

-

The typical oral gavage volume for rats is 1-5 mL/kg.

-

Prepare the suspension fresh daily.

-

Visualizations

Signaling Pathway of Imidapril

Caption: Mechanism of action of Imidapril.

Experimental Workflow for Imidapril Solution Preparation

Caption: Workflow for preparing Imidapril solution.

Experimental Workflow for Imidapril Suspension Preparation

Caption: Workflow for preparing Imidapril suspension.

References

- 1. The suitability of carboxymethylcellulose as a vehicle in reproductive studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Metabolic fate of the new angiotensin-converting enzyme inhibitor imidapril in animals. 4th communication: placental transfer and secretion into milk in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Long-Term Imidapril Administration in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term administration of Imidapril, an angiotensin-converting enzyme (ACE) inhibitor, in rodent models. The included protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the chronic effects of Imidapril on cardiovascular and renal systems.

Data Presentation: Summary of Quantitative Data

The following tables summarize quantitative data from long-term studies of Imidapril administration in rodent models of hypertension and heart failure.

Table 1: Effects of Long-Term Imidapril Treatment on Hemodynamic and Cardiac Parameters in Dahl Salt-Sensitive (DS) Rats with Heart Failure. [1][2]

| Parameter | Control (DR-C) | Vehicle-Treated Heart Failure (DSCHF-V) | Imidapril-Treated Heart Failure (DSCHF-I) |

| Systolic Blood Pressure (mmHg) | 127 ± 3 | 251 ± 6 | 249 ± 5 |

| Heart Rate (beats/min) | 368 ± 12 | 375 ± 15 | 371 ± 13 |

| Body Weight (g) | 425 ± 15 | 358 ± 18 | 389 ± 12† |

| Left Ventricular Mass (mg/g body weight) | 2.15 ± 0.08 | 3.28 ± 0.12 | 2.89 ± 0.10† |

| Left Ventricular End-Diastolic Diameter (mm) | 7.40 ± 0.07 | 9.44 ± 0.38 | 7.59 ± 0.26† |

| Fractional Shortening (%) | 42.26 ± 0.85 | 25.20 ± 0.73 | 38.54 ± 1.22† |

| Wall-to-Lumen Ratio | 0.13 ± 0.01 | 0.37 ± 0.01 | 0.21 ± 0.01† |

| Perivascular Fibrosis (%) | 0.24 ± 0.02 | 0.76 ± 0.03 | 0.47 ± 0.02† |

| Myocardial Fibrosis (%) | 0.46 ± 0.02 | 2.48 ± 0.08 | 0.93 ± 0.04*† |

*P<0.01 vs. DR-C; †P<0.01 vs. DSCHF-V. Data are presented as mean ± SEM. DR-C: Dahl salt-resistant control rats; DSCHF-V: Dahl salt-sensitive heart failure rats treated with vehicle; DSCHF-I: Dahl salt-sensitive heart failure rats treated with Imidapril (1 mg/kg/day for 7 weeks).

Table 2: Effects of Long-Term Imidapril Treatment on Gene Expression in the Left Ventricle of Dahl Salt-Sensitive (DS) Rats with Heart Failure. [1][3]

| Gene Expression (ratio to GAPDH) | Control (DR-C) | Vehicle-Treated Heart Failure (DSCHF-V) | Imidapril-Treated Heart Failure (DSCHF-I) |

| eNOS mRNA | 0.75 ± 0.03 | 0.45 ± 0.02 | 0.68 ± 0.03† |

| iNOS mRNA | 0.25 ± 0.02 | 0.65 ± 0.04 | 0.32 ± 0.03† |

| Type I Collagen mRNA | 0.38 ± 0.02 | 0.85 ± 0.05 | 0.52 ± 0.04† |

| Preproendothelin-1 mRNA | 1.00 ± 0.05 | 2.58 ± 0.18 | 1.45 ± 0.11† |

| Endothelin A Receptor mRNA | 1.00 ± 0.06 | 2.15 ± 0.15 | 1.28 ± 0.09† |

| ACE mRNA | 1.00 ± 0.07 | 2.89 ± 0.21 | 1.62 ± 0.12*† |

*P<0.01 vs. DR-C; †P<0.01 vs. DSCHF-V. Data are presented as mean ± SEM.

Table 3: Effects of Imidapril on Renal Function and Nitric Oxide Release in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP). [4][5]

| Parameter | Wistar-Kyoto (WKY) | Vehicle-Treated SHRSP | Imidapril-Treated SHRSP (1 mg/day) | Imidapril-Treated SHRSP (10 mg/day) |

| Systolic Blood Pressure (mmHg) | 135 ± 3 | 248 ± 5 | 221 ± 6† | 145 ± 4† |

| Heart Weight (g) | 1.05 ± 0.03 | 1.68 ± 0.05 | 1.51 ± 0.04† | 1.12 ± 0.04† |

| Kidney Weight (g) | 1.02 ± 0.02 | 1.05 ± 0.03 | 1.03 ± 0.03 | 1.04 ± 0.02 |

| ACh-Induced Decrease in Renal Perfusion Pressure (%) | 58 ± 4 | 42 ± 4 | 48 ± 3 | 56 ± 3† |

| ACh-Induced NO Release (fmol/min/g kidney wt) | 29.7 ± 9.7 | 7.6 ± 2.1 | 15.4 ± 3.5 | 27.1 ± 6.4† |

*P<0.01 vs. WKY; †P<0.01 vs. Vehicle-Treated SHRSP. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Preparation of Imidapril for Oral Administration

Materials:

-

Imidapril hydrochloride (crystalline solid)

-

Phosphate-buffered saline (PBS), pH 7.2

-

Sterile, pyrogen-free water for injection or isotonic saline

-

Vortex mixer

-

Sterile filters (0.22 µm)

-

Sterile tubes for storage

Procedure:

-

Solubility and Vehicle Selection: Imidapril hydrochloride has a solubility of approximately 1 mg/mL in PBS (pH 7.2)[6]. For oral gavage, Imidapril can be dissolved in aqueous buffers or isotonic saline[6]. The choice of vehicle should be justified in the experimental protocol and its potential effects on the animal model considered.

-

Preparation of Imidapril Solution:

-

Aseptically weigh the required amount of Imidapril hydrochloride powder.

-

In a sterile tube, dissolve the powder in the chosen vehicle (e.g., sterile PBS or saline) to the desired final concentration (e.g., 1 mg/mL).

-

Vortex the solution until the Imidapril is completely dissolved.

-

-

Sterilization and Storage:

-

Sterilize the Imidapril solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

-

Aqueous solutions of Imidapril are not recommended to be stored for more than one day[6]. Therefore, it is advised to prepare fresh solutions daily before administration. Stock solutions in organic solvents like DMSO can be stored at -20°C for longer periods, but the final dilution for administration should be made fresh.

-

Protocol 2: Long-Term Oral Gavage Administration in Rats

Materials:

-

Prepared Imidapril solution

-

Appropriate gauge gavage needle (e.g., 18-20 gauge for adult rats) with a rounded tip

-

Syringes (1 mL or 3 mL)

-

Animal scale

Procedure:

-

Animal Handling and Restraint:

-

Handle the rats gently to minimize stress. Acclimatize the animals to the handling and restraint procedures for several days before the start of the study.

-

Securely restrain the rat by grasping the loose skin over the shoulders and back of the neck with the thumb and forefinger. Ensure the animal's body is supported.

-

-

Dosage Calculation:

-

Weigh each rat accurately before each administration to calculate the precise volume of the Imidapril solution to be administered based on the target dose (e.g., 1 mg/kg).

-

-

Gavage Administration:

-

Measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-insert. Do not force the needle.

-

Once the needle is in the esophagus, slowly administer the Imidapril solution.

-

After administration, gently withdraw the gavage needle.

-

-

Post-Administration Monitoring:

-

Return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for a few minutes after the procedure.

-

Regularly monitor the animals for general health, body weight, and any signs of toxicity throughout the long-term study.

-

Mandatory Visualizations

Signaling Pathways

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Effects of imidapril on NOS expression and myocardial remodelling in failing heart of Dahl salt-sensitive hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Nitric oxide release from kidneys of hypertensive rats treated with imidapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols for Imidapril in Diabetic Nephropathy Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Imidapril, an angiotensin-converting enzyme (ACE) inhibitor, in preclinical models of diabetic nephropathy. The information presented summarizes key findings on its mechanism of action, offers detailed experimental protocols, and visualizes the underlying signaling pathways.

Introduction

Diabetic nephropathy is a leading cause of end-stage renal disease, characterized by progressive damage to the kidneys.[1][2][3] Key pathological features include glomerular hypertrophy, thickening of the glomerular basement membrane, and an increase in the mesangial matrix.[4] Imidapril, through its active metabolite imidaprilat, is an effective ACE inhibitor that reduces the conversion of angiotensin I to angiotensin II.[3] This action leads to a reduction in systemic blood pressure and provides renal protection in diabetic nephropathy.[1][3]

Mechanism of Action

Imidapril's primary therapeutic effect in diabetic nephropathy stems from its inhibition of the renin-angiotensin system (RAS). By blocking ACE, imidapril decreases the production of angiotensin II, a potent vasoconstrictor with pro-inflammatory and pro-fibrotic properties.[3][4] This leads to several beneficial downstream effects in the diabetic kidney:

-

Hemodynamic Effects: Imidapril lowers systemic blood pressure and reduces intraglomerular pressure, thereby mitigating hyperfiltration-induced renal injury.[1]

-

Antifibrotic Effects: Imidapril has been shown to inhibit the expression of transforming growth factor-beta1 (TGF-β1), a key cytokine that promotes the synthesis of extracellular matrix proteins like collagen IV, leading to glomerulosclerosis.[5][6]

-

Anti-inflammatory Effects: By reducing angiotensin II levels, imidapril can attenuate inflammatory responses in the kidney. Angiotensin II is known to stimulate the production of pro-inflammatory cytokines.

-

Reduction of Oxidative Stress: Angiotensin II can induce oxidative stress by activating NADPH oxidase.[7] ACE inhibitors like imidapril can therefore help in reducing the generation of reactive oxygen species (ROS) in the diabetic kidney.

Quantitative Data Summary

The following tables summarize the quantitative effects of Imidapril in a preclinical model of diabetic nephropathy. The data is derived from a study by Katoh et al. (2000) using a streptozotocin (STZ)-induced diabetic mouse model.[8]

Table 1: Effect of Imidapril on Renal Function and Blood Pressure in STZ-Induced Diabetic Mice [8]

| Parameter | Control | Diabetic (Vehicle) | Diabetic + Imidapril (1 mg/kg) | Diabetic + Imidapril (5 mg/kg) |

| Urinary Albumin Excretion (µ g/day ) | 28.6 ± 3.4 | 148.7 ± 22.5 | 85.6 ± 15.3 | 60.9 ± 10.1 |

| Systolic Blood Pressure (mmHg) | 115 ± 3 | 128 ± 4 | 118 ± 3 | 115 ± 2 |

| Renal ACE Activity (nmol/min/g tissue) | 15.8 ± 0.9 | 12.1 ± 0.7 | 7.3 ± 0.5 | 4.9 ± 0.4 |

*p < 0.05 vs. Diabetic (Vehicle)

Table 2: Effect of Imidapril on Glomerular TGF-β1 and Collagen IV mRNA Expression

| Treatment Group | Glomerular TGF-β1 mRNA | Glomerular Collagen IV mRNA |

| Sham-operated rats | Baseline | Baseline |

| 5/6 nephrectomized rats (Vehicle) | Significantly higher than sham | Significantly higher than sham |

| 5/6 nephrectomized rats + Imidapril | Significantly reduced | Significantly reduced |

Data from a study by Nakamura et al. (1997) in a remnant kidney model, which shares pathological pathways with diabetic nephropathy, demonstrates a significant reduction in TGF-β1 and collagen IV mRNA with imidapril treatment.[5][6] Specific quantitative fold changes were not provided in the abstract.

Experimental Protocols

Protocol 1: Induction of Diabetic Nephropathy in Mice using Streptozotocin (STZ)

This protocol describes a common method for inducing type 1 diabetes and subsequent nephropathy in mice.

Materials:

-

Streptozotocin (STZ)

-

Citrate buffer (0.1 M, pH 4.5), sterile

-

C57Bl/6 mice (male, 8-10 weeks old)

-

Blood glucose monitoring system

-

Metabolic cages for urine collection

Procedure:

-

Animal Preparation: Acclimatize mice for at least one week before the experiment with free access to food and water.

-

STZ Preparation: Immediately before use, dissolve STZ in cold, sterile citrate buffer to the desired concentration (e.g., for a 200 mg/kg dose in a 25g mouse, dissolve 5 mg of STZ in an appropriate volume for intravenous injection).

-

Induction of Diabetes: Inject a single high dose of STZ (e.g., 200 mg/kg) intravenously (i.v.) into the tail vein of the mice.[8]

-

Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after STZ injection. Mice with blood glucose levels consistently above 250-300 mg/dL are considered diabetic.

-

Development of Nephropathy: House the diabetic mice for a period of 4-8 weeks to allow for the development of diabetic nephropathy, characterized by persistent albuminuria.

-

Urine Collection and Analysis: At regular intervals, place mice in metabolic cages for 24-hour urine collection. Analyze urine for albumin and creatinine levels to assess the progression of nephropathy.

Protocol 2: Treatment with Imidapril

This protocol outlines the administration of Imidapril to the diabetic nephropathy mouse model.

Materials:

-

Imidapril hydrochloride

-

Vehicle (e.g., distilled water or 0.5% carboxymethyl cellulose)

-

Oral gavage needles

Procedure:

-

Drug Preparation: Prepare a fresh solution or suspension of Imidapril in the chosen vehicle at the desired concentrations (e.g., 1 mg/kg and 5 mg/kg).

-

Animal Grouping: Randomly divide the diabetic mice into three groups:

-

Diabetic + Vehicle

-

Diabetic + Imidapril (low dose, e.g., 1 mg/kg)

-

Diabetic + Imidapril (high dose, e.g., 5 mg/kg)

-

A non-diabetic control group receiving the vehicle should also be included.

-

-

Drug Administration: Administer Imidapril or vehicle daily via oral gavage for the duration of the study (e.g., 28 days).[8]

-

Monitoring: Continue to monitor blood glucose, body weight, and urinary albumin excretion throughout the treatment period.

-

Terminal Procedures: At the end of the treatment period, collect blood and kidney tissues for further analysis (e.g., measurement of renal ACE activity, histological examination, and gene expression analysis).

Visualizations

Signaling Pathways and Experimental Workflow

Caption: Imidapril's mechanism of action in diabetic nephropathy.

Caption: Experimental workflow for imidapril in a diabetic nephropathy model.

Caption: Logical relationship of imidapril's effects on diabetic nephropathy.

References

- 1. mdpi.com [mdpi.com]

- 2. Renoprotective effects of angiotensin II receptor blockade in type 1 diabetic patients with diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inflammatory proteins in diabetic kidney disease—potential as biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of ACE inhibition on the expression of type IV collagen and laminin in renal glomeruli in experimental diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF-κB System Is Chronically Activated and Promotes Glomerular Injury in Experimental Type 1 Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imidapril inhibits increased transforming growth factor-beta1 expression in remnant kidney model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suppressing renal NADPH oxidase to treat diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of imidapril and captopril on streptozotocin-induced diabetic nephropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Imidapril for In Vitro Cardiac Fibrosis Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a common pathological feature in many cardiovascular diseases, leading to ventricular stiffness, diastolic dysfunction, and ultimately heart failure. The renin-angiotensin-aldosterone system (RAAS) plays a pivotal role in the pathogenesis of cardiac fibrosis, with angiotensin II (Ang II) being a key mediator. Imidapril, a potent and long-acting angiotensin-converting enzyme (ACE) inhibitor, effectively suppresses the production of Ang II, making it a valuable therapeutic agent in cardiovascular medicine.[1][2] Its active metabolite, imidaprilat, exerts the primary pharmacological effects. These application notes provide detailed protocols for utilizing imidapril and imidaprilat to study the mechanisms of cardiac fibrosis in vitro, offering a valuable tool for preclinical drug discovery and basic research.

The primary mechanism by which imidapril is thought to mitigate cardiac fibrosis is through the inhibition of Ang II production.[1][2] This leads to a downstream reduction in the activation of pro-fibrotic signaling pathways, most notably the Transforming Growth Factor-beta (TGF-β) pathway.[1][3][4][5] TGF-β is a potent cytokine that stimulates the differentiation of cardiac fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM, including collagen, deposition.[3][5] By attenuating the Ang II/TGF-β axis, imidapril can effectively reduce key events in the fibrotic cascade, including fibroblast proliferation, differentiation, and collagen synthesis.

Key Signaling Pathways

The anti-fibrotic effects of imidapril are primarily mediated through the modulation of the RAAS and TGF-β signaling pathways.

Data Presentation

The following tables summarize the expected outcomes of imidapril treatment in in-vitro cardiac fibrosis models based on published data for ACE inhibitors. Specific results for imidapril may vary and require experimental determination.

Table 1: Effect of ACE Inhibitors on Cardiac Fibroblast Proliferation

| Treatment Group | Proliferation Index (vs. Control) | Reference |

| Control | 1.0 | N/A |

| Angiotensin II (100 nM) | ~1.5 - 2.0 fold increase | [6][7] |

| Angiotensin II + ACE Inhibitor (e.g., Enalapril) | Significant reduction vs. Ang II | [6] |

Table 2: Effect of ACE Inhibitors on Collagen Synthesis in Cardiac Fibroblasts

| Treatment Group | Collagen Synthesis (vs. Control) | Reference |

| Control | 1.0 | N/A |

| TGF-β1 (10 ng/mL) | ~2.0 - 3.0 fold increase | [8] |

| TGF-β1 + ACE Inhibitor (e.g., Lisinopril) | Significant reduction vs. TGF-β1 | [9] |

| Angiotensin II (100 nM) | ~1.5 - 2.5 fold increase | [10] |

| Angiotensin II + ACE Inhibitor (e.g., Enalapril) | Significant reduction vs. Ang II | [11] |

Table 3: Effect of ACE Inhibitors on Myofibroblast Differentiation (α-SMA Expression)

| Treatment Group | α-SMA Expression (vs. Control) | Reference |

| Control | Baseline | N/A |

| TGF-β1 (10 ng/mL) | Significant increase | [8] |

| TGF-β1 + ACE Inhibitor | Expected reduction | [1] |

| Angiotensin II (100 nM) | Significant increase | [12] |

| Angiotensin II + ACE Inhibitor | Expected reduction | [1] |

Experimental Protocols

The following are detailed protocols that can be adapted to study the effects of imidapril on cardiac fibrosis in vitro.

Protocol 1: Isolation and Culture of Adult Rat Cardiac Fibroblasts

This protocol is adapted from established methods for isolating primary cardiac fibroblasts.[13][14][15]

Materials:

-

Sprague-Dawley rats (200-250 g)

-

Krebs-Henseleit Buffer (KHB)

-

Collagenase Type II

-

Trypsin

-

DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Percoll

-

Cell culture flasks and plates

Procedure:

-

Euthanize the rat according to approved institutional animal care and use committee protocols.

-

Excise the heart and place it in ice-cold KHB.

-

Cannulate the aorta and perfuse with Ca2+-free KHB for 5 minutes to wash out the blood.

-

Switch to perfusion with KHB containing collagenase II (0.1%) and trypsin (0.05%) for 20-30 minutes at 37°C.

-

Mince the ventricles and further digest in the enzyme solution with gentle agitation.

-

Filter the cell suspension through a 100 µm cell strainer.

-

Centrifuge the filtrate at 500 x g for 5 minutes.

-

Resuspend the cell pellet in DMEM with 10% FBS and plate in a culture flask.

-

After 1-2 hours of incubation at 37°C, non-adherent cardiomyocytes are removed by changing the medium. The adherent cells are cardiac fibroblasts.

-

Culture the fibroblasts in DMEM with 10% FBS and passage when confluent. Experiments are typically performed with cells from passages 2-4.

Protocol 2: Induction of a Pro-fibrotic Phenotype in Cardiac Fibroblasts

This protocol describes how to stimulate cardiac fibroblasts to adopt a pro-fibrotic phenotype using either TGF-β1 or Angiotensin II.

Materials:

-

Cultured adult rat cardiac fibroblasts (Protocol 1)

-

Serum-free DMEM

-

Recombinant human TGF-β1

-

Angiotensin II

-

Imidaprilat (active metabolite of Imidapril)

Procedure:

-

Seed cardiac fibroblasts in appropriate culture plates (e.g., 6-well or 24-well plates) and allow them to adhere and reach 70-80% confluency.

-

Starve the cells in serum-free DMEM for 24 hours to synchronize them.

-

Pre-treat the cells with various concentrations of imidaprilat for 1-2 hours. A vehicle control (e.g., DMSO or PBS) should be included.

-

Induce a fibrotic response by adding either TGF-β1 (e.g., 10 ng/mL) or Angiotensin II (e.g., 100 nM) to the culture medium.[7][8]

-

Incubate the cells for the desired time period (e.g., 24-48 hours) depending on the downstream assay.

Protocol 3: Assessment of Cardiac Fibroblast Proliferation

Materials:

-

Treated cardiac fibroblasts (Protocol 2)

-

BrdU Labeling and Detection Kit or [3H]-thymidine

-

Microplate reader or liquid scintillation counter

Procedure (BrdU Assay):

-

During the last 2-4 hours of the treatment period (Protocol 2), add BrdU labeling solution to the cell culture medium.

-

Fix and permeabilize the cells according to the manufacturer's instructions.

-

Add the anti-BrdU antibody conjugated to a peroxidase.

-

Add the substrate and measure the absorbance using a microplate reader.

-

A decrease in absorbance in imidaprilat-treated cells compared to the stimulated control indicates an anti-proliferative effect.

Protocol 4: Assessment of Collagen Synthesis by Sirius Red Staining

This protocol provides a quantitative method to measure total collagen deposition.[9][16][17]

Materials:

-

Treated cardiac fibroblasts in culture plates (Protocol 2)

-

Pico-Sirius Red solution (0.1% Sirius Red in saturated picric acid)

-

0.1 M NaOH

-

Spectrophotometer

Procedure:

-

After the treatment period, remove the culture medium and gently wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 30 minutes.

-

Wash the fixed cells with PBS.

-

Stain the cells with Pico-Sirius Red solution for 1 hour at room temperature.

-

Wash the plates extensively with 0.1 M HCl to remove unbound dye.

-

Elute the bound dye by adding 0.1 M NaOH and incubating for 30 minutes with gentle shaking.

-

Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm.

-

A decrease in absorbance in imidaprilat-treated cells compared to the stimulated control indicates reduced collagen synthesis.

Protocol 5: Assessment of Myofibroblast Differentiation by Western Blotting for α-SMA

Materials:

-

Treated cardiac fibroblasts (Protocol 2)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against α-SMA

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-α-SMA antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to normalize the α-SMA signal.

-

A decrease in the normalized α-SMA band intensity in imidaprilat-treated cells compared to the stimulated control indicates an inhibition of myofibroblast differentiation.

Conclusion

These application notes and protocols provide a comprehensive framework for investigating the anti-fibrotic effects of imidapril in vitro. By utilizing these established methodologies, researchers can elucidate the molecular mechanisms by which imidapril modulates cardiac fibroblast function and its potential as a therapeutic agent to combat cardiac fibrosis. It is recommended to perform dose-response and time-course experiments to determine the optimal experimental conditions for imidapril in the specific in vitro model being used.

References

- 1. bjcardio.co.uk [bjcardio.co.uk]

- 2. Frontiers | Angiotensin Converting Enzyme Inhibitors (ACEIs) Decrease the Progression of Cardiac Fibrosis in Rheumatic Heart Disease Through the Inhibition of IL-33/sST2 [frontiersin.org]

- 3. Induction of cardiac fibrosis by transforming growth factor-beta(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hitting the Target! Challenges and Opportunities for TGF-β Inhibition for the Treatment of Cardiac fibrosis [mdpi.com]

- 5. Myocardial Fibrosis: Cell Signaling and In Vitro Modeling - Cardiovascular Signaling in Health and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. JCI Insight - Fibroblast-specific IKK-β deficiency ameliorates angiotensin II–induced adverse cardiac remodeling in mice [insight.jci.org]

- 7. researchgate.net [researchgate.net]

- 8. frontiersin.org [frontiersin.org]

- 9. med.emory.edu [med.emory.edu]

- 10. ahajournals.org [ahajournals.org]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Collagen receptor cross-talk determines α-smooth muscle actin-dependent collagen gene expression in angiotensin II–stimulated cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isolation and Characterization of Adult Cardiac Fibroblasts and Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Video: Isolation and Characterization of Adult Cardiac Fibroblasts and Myofibroblasts [jove.com]

- 15. pubcompare.ai [pubcompare.ai]

- 16. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Alpha-Smooth Muscle Actin Expression Upregulates Fibroblast Contractile Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of Imidapril in Solution

For researchers, scientists, and drug development professionals, ensuring the stability of active pharmaceutical ingredients (APIs) in solution is a critical aspect of experimental accuracy and formulation development. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with Imidapril hydrochloride solutions.

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation and handling of Imidapril solutions, offering potential causes and solutions.

Issue 1: Rapid Degradation of Imidapril in Aqueous Solution

Question: My Imidapril solution is showing rapid degradation, as evidenced by the appearance of extra peaks in my HPLC chromatogram. What are the likely causes and how can I mitigate this?

Answer: Rapid degradation of Imidapril in aqueous solutions is a known issue and is primarily influenced by pH, temperature, and the presence of certain excipients. The two main degradation products of Imidapril are Imidaprilat and a diketopiperazine derivative [1][2].

-

pH: Imidapril is susceptible to hydrolysis, particularly under alkaline conditions. Studies have shown that degradation is accelerated in basic media[3]. It is crucial to control the pH of your solution. For analytical purposes, a mobile phase with a pH of around 2.0 to 4.5 has been shown to provide good separation and stability during analysis[1][3]. For formulation purposes, maintaining a slightly acidic to neutral pH is generally recommended for ACE inhibitors.

-

Temperature: Elevated temperatures significantly accelerate the degradation of Imidapril. It is recommended to prepare and store Imidapril solutions at refrigerated temperatures (2-8 °C) unless otherwise specified for your experiment.

-

Excipients: Certain excipients can impact the stability of Imidapril. For instance, while some excipients used in solid formulations can have a stabilizing effect, others might promote degradation in solution[1]. It is advisable to use simple, well-defined buffer systems for initial experiments.

Issue 2: Inconsistent Results in Stability Studies

Question: I am observing high variability in the stability data of my Imidapril solutions between experiments. What could be the contributing factors?

Answer: Inconsistent results in stability studies can stem from several factors related to experimental protocol and analytical methodology.

-

Solution Preparation: Ensure that the Imidapril hydrochloride is fully dissolved and that the solution is homogeneous before aliquoting or analysis. The solubility of Imidapril hydrochloride in PBS (pH 7.2) is approximately 1 mg/mL[4]. For other buffer systems, it is essential to determine the solubility to avoid precipitation.

-

Buffer Composition and pH Control: The type and concentration of the buffer can influence the degradation rate. It is critical to use a buffer with sufficient capacity to maintain a constant pH throughout the experiment. Regularly verify the pH of your solutions.

-

Analytical Method Validation: The HPLC method used for stability testing must be stability-indicating. This means the method should be able to resolve the parent Imidapril peak from all potential degradation products and any excipients present in the formulation. Method validation should include specificity, linearity, accuracy, and precision[5].

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability of Imidapril in solution.

Q1: What are the primary degradation pathways for Imidapril in an aqueous solution?

A1: Imidapril primarily degrades via two pathways in aqueous solution:

-

Hydrolysis of the ester group: This leads to the formation of the active metabolite, Imidaprilat . This is a common degradation pathway for prodrug esters.

-

Intramolecular cyclization: This results in the formation of a diketopiperazine derivative . This is another common degradation pathway for dipeptide-like structures such as ACE inhibitors[2].

Under alkaline conditions, the hydrolysis to Imidaprilat is a significant degradation route[3].

Q2: How does pH affect the stability of Imidapril in solution?

A2: The stability of Imidapril is highly pH-dependent. While specific quantitative data across a wide pH range in solution is not extensively published, studies on alkaline degradation show a significant increase in degradation rate at higher pH[3]. For analytical purposes, acidic pH (e.g., pH 2.0-4.5) is often used for the mobile phase to ensure the stability of the analyte during the chromatographic run[1][3]. For formulation development, it is crucial to perform pH-stability profiling to identify the optimal pH for maximum stability.

Q3: What is the recommended procedure for a forced degradation study of Imidapril in solution?

A3: A forced degradation study for Imidapril in solution should be conducted according to ICH guidelines to identify potential degradation products and establish the stability-indicating nature of analytical methods. A general protocol involves exposing the Imidapril solution to the following stress conditions:

-

Acidic Hydrolysis: Treat the solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80 °C) for a defined period.

-